6,7-Dichloro-4-hydrazinoquinoline hydrochloride
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Overview
Description
6,7-Dichloro-4-hydrazinoquinoline hydrochloride: is a chemical compound with the molecular formula C₉H₇Cl₂N₃·HCl and a molecular weight of 264.54 g/mol This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6,7-Dichloro-4-hydrazinoquinoline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6,7-dichloroquinoline.
Hydrazination: The 6,7-dichloroquinoline is reacted with hydrazine hydrate under controlled conditions to introduce the hydrazino group at the 4-position of the quinoline ring.
Hydrochloride Formation: The resulting 6,7-dichloro-4-hydrazinoquinoline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
6,7-Dichloro-4-hydrazinoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
6,7-Dichloro-4-hydrazinoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but the compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
- 6-Chloro-4-hydrazinoquinoline hydrochloride
- 5,7-Dichloro-4-hydrazinoquinoline hydrochloride
- 4-Hydrazinoquinoline hydrochloride
Comparison:
- 6-Chloro-4-hydrazinoquinoline hydrochloride: This compound has one less chlorine atom, which may affect its reactivity and biological activity.
- 5,7-Dichloro-4-hydrazinoquinoline hydrochloride: The position of the chlorine atoms differs, potentially leading to different chemical and biological properties.
- 4-Hydrazinoquinoline hydrochloride: Lacks chlorine atoms, which may result in significantly different reactivity and applications .
6,7-Dichloro-4-hydrazinoquinoline hydrochloride stands out due to its unique combination of chlorine atoms and hydrazino group, making it a versatile compound for various research applications.
Properties
CAS No. |
1171843-02-9 |
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Molecular Formula |
C9H8Cl3N3 |
Molecular Weight |
264.5 g/mol |
IUPAC Name |
(6,7-dichloroquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H7Cl2N3.ClH/c10-6-3-5-8(14-12)1-2-13-9(5)4-7(6)11;/h1-4H,12H2,(H,13,14);1H |
InChI Key |
UOECVFHWVPPMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1NN)Cl)Cl.Cl |
Origin of Product |
United States |
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